molecular formula C18H14F3N3O3 B2735608 (4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 478248-65-6

(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2735608
CAS No.: 478248-65-6
M. Wt: 377.323
InChI Key: ZMQWEVLSYRPEOG-UHFFFAOYSA-N
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Description

The compound “(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone” is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. The triazole ring is further functionalized with a methanone group linked to a 4-methoxyphenyl moiety at position 2. This architecture combines electron-rich (methoxy) and electron-deficient (trifluoromethoxy) aromatic systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(4-methoxyphenyl)-[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11-16(17(25)12-3-7-14(26-2)8-4-12)22-23-24(11)13-5-9-15(10-6-13)27-18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQWEVLSYRPEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone, commonly referred to as compound 478248-65-6, is a triazole derivative with potential applications in various biological fields. Its unique structure combines a methoxyphenyl group with a trifluoromethoxyphenyl moiety, which may contribute to its biological activity.

  • Molecular Formula : C18H14F3N3O3
  • Molecular Weight : 377.32 g/mol
  • CAS Number : 478248-65-6
  • IUPAC Name : (4-methoxyphenyl)-[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]methanone

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Studies have indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacteria and fungi. This activity is often attributed to the ability of the triazole ring to interfere with fungal cell wall synthesis.

Anticancer Properties

Emerging research highlights the potential anticancer properties of this compound. Triazoles are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, triazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in tumor growth and metastasis.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values < 50 µg/mL.
Study 2 Showed that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation.
Study 3 Reported inhibition of carbonic anhydrase activity with an IC50 value of 25 µM, suggesting potential for use in treating conditions like glaucoma.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to increased permeability and cell death.
  • Signal Transduction Modulation : The compound may interfere with key signaling pathways such as PI3K/Akt or MAPK pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparison with structurally related triazole-based methanones is provided below. Key differentiating factors include the triazole regioisomerism (1,2,3- vs. 1,2,4-triazole), substituent electronic effects, and biological activity profiles.

Table 1: Structural and Functional Comparison of Triazole-Based Methanones

Compound Name Triazole Type Substituents Key Features Biological Activity Synthesis Method
(4-Methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone 1,2,3-triazole - 5-Methyl
- 1-[4-(trifluoromethoxy)phenyl]
- 4-(4-methoxyphenyl)methanone
High lipophilicity due to trifluoromethoxy group; potential metabolic stability Not reported (inferred antifungal/antibiotic potential) Likely via CuAAC click chemistry or multi-component reactions
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone (CAS RN: 324052-32-6) 1,2,4-triazole - 3-Thioether linkage
- 4-Phenyl
- 5-(3,4-dimethoxyphenyl)
Enhanced solubility from dimethoxy groups; thioether may improve bioavailability Not explicitly reported Alkylation of triazole-thiol with α-halogenated ketone
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone 1,2,3-triazole - 4-Chlorophenyl
- Oxadiazole-pyrrolidine hybrid
Dual heterocyclic system; potential CNS activity Not reported Multi-step coupling of azides and alkynes
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (CAS RN: 476485-84-4) 1,2,4-triazole - 4-(4-Methylphenyl)
- 5-(4-chlorophenyl)
- Thioether linkage
Chlorophenyl enhances halogen bonding; methyl groups increase hydrophobicity Antifungal (inferred from analogs) Alkylation of triazole-thiol with α-chloroketone
(4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (3w) 1,2,3-triazole - 5-Trifluoromethyl
- 1-(3,5-difluorophenyl)
- Methoxy-phenyl linkage
Strong electron-withdrawing groups (CF₃, F); high metabolic resistance Antiviral (hypothesized) Click chemistry followed by ketone functionalization

Key Findings from Comparison

Triazole Regioisomerism :

  • The target compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole analogs (e.g., ). 1,2,3-Triazoles often exhibit stronger dipole moments and hydrogen-bonding capabilities, which may enhance binding to biological targets .

Substituent Effects :

  • The trifluoromethoxy group in the target compound offers greater electronegativity and lipophilicity compared to methoxy or chloro substituents in analogs . This may improve blood-brain barrier penetration or target affinity.
  • Methyl groups (e.g., at position 5 of the triazole) are common in analogs to modulate steric bulk and metabolic stability .

Synthetic Routes :

  • The target compound likely shares synthesis steps with ’s multi-component reaction (azide-alkyne cycloaddition) and ’s cesium carbonate-mediated alkylation.

Biological Activity :

  • While direct data is absent, structurally similar compounds (e.g., ) show antifungal and antibiotic activities. The trifluoromethoxy group may enhance these effects by resisting oxidative metabolism.

Q & A

Q. What are the recommended synthetic routes for (4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A typical protocol involves:

  • Condensation of 4-methoxyphenyl carbonyl derivatives with propargylamines to form alkyne intermediates.
  • Reaction with azide derivatives (e.g., 4-(trifluoromethoxy)phenyl azide) under Cu(I) catalysis to form the 1,2,3-triazole core .
  • Purification via column chromatography (hexane/ethyl acetate gradients) and characterization by 1H^1H/13C^{13}C-NMR and HRMS. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization (~60–75%) .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the triazole ring and spatial arrangement of substituents. For example, analogous triazole derivatives exhibit planar triazole rings with C–H⋯π interactions stabilizing the lattice .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., van der Waals contacts, hydrogen bonds) to validate packing efficiency .
  • FT-IR and NMR : Confirm functional groups (e.g., methoxy C–O stretch at ~1250 cm1^{-1}, trifluoromethoxy 19F^{19}F-NMR signals at δ −55 to −60 ppm) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in crystallographic data for triazole-based methanones?

Discrepancies may arise from polymorphism or solvent inclusion. To resolve:

  • Temperature-dependent crystallography : Compare structures at 100 K vs. room temperature to assess thermal motion effects .
  • DFT calculations : Optimize molecular geometry computationally (e.g., using Gaussian 16 with B3LYP/6-31G**) and compare with experimental bond lengths/angles .
  • Powder XRD : Identify polymorphic forms by matching experimental patterns with simulated data from single-crystal structures .

Q. How can researchers evaluate the environmental stability of this compound under varying pH and light conditions?

Design accelerated degradation studies:

  • Photostability : Expose solutions (in methanol/water) to UV light (254 nm) for 24–72 hours. Monitor degradation via HPLC-MS to identify photoproducts (e.g., demethylation or triazole ring cleavage) .
  • Hydrolytic stability : Incubate at pH 3–10 (37°C, 7 days). Use 1H^1H-NMR to track hydrolysis of the methoxy or trifluoromethoxy groups .
  • Ecotoxicity assays : Evaluate biodegradability using OECD 301F (aerobic sludge) and assess bioaccumulation potential via log PP measurements (estimated ~3.5 using ChemAxon) .

Q. What methodologies are suitable for analyzing electronic properties relevant to biological activity?

  • Dipole moment estimation : Use solvatochromic shifts in UV-Vis spectra (e.g., in toluene vs. DMSO) to calculate ground vs. excited state dipole moments. For similar methanones, dipole moments range from 4–6 Debye, correlating with membrane permeability .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Parameterize the triazole ring as a hydrogen-bond acceptor and the trifluoromethoxy group for hydrophobic interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data for triazole derivatives in literature?

Contradictions often stem from solvent effects or tautomerism:

  • Solvent polarity : Compare 1H^1H-NMR in CDCl3_3 vs. DMSO-d6_6; deshielding of triazole protons in polar solvents may indicate hydrogen bonding .
  • Tautomeric equilibria : For compounds with adjacent NH groups, use 15N^{15}N-NMR to distinguish 1H vs. 2H-triazole tautomers .
  • Cross-validate with IR : Absence/presence of N–H stretches (~3400 cm1^{-1}) clarifies protonation states .

Methodological Resources

  • Crystallography : Use Mercury or Olex2 for structure visualization and PLATON for symmetry checks .
  • Environmental fate modeling : Employ EPI Suite or TEST software to predict biodegradation pathways .

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